Taniborbactam

Descripción general

Descripción

Taniborbactam, también conocido como VNRX-5133, es un novedoso inhibidor de β-lactamasa de boronato cíclico. Está diseñado para combatir bacterias Gram-negativas multirresistentes al inhibir tanto las serina- como las metalo-β-lactamasas. Este compuesto se encuentra actualmente en desarrollo clínico, a menudo combinado con cefepime, para tratar infecciones causadas por Enterobacterales resistentes a los carbapenémicos productores de β-lactamasa y Pseudomonas aeruginosa .

Mecanismo De Acción

Taniborbactam ejerce sus efectos inhibiendo las enzimas β-lactamasa, que son responsables de la hidrólisis de los antibióticos β-lactámicos. Lo logra a través de dos mecanismos distintos:

Inhibición covalente reversible: this compound forma un enlace covalente reversible con el residuo de serina del sitio activo de las serina-β-lactamasas, lo que lleva a una disociación lenta y un tiempo de residencia prolongado en el sitio activo.

Inhibición competitiva: Para las metalo-β-lactamasas, this compound actúa como un inhibidor competitivo, uniéndose al sitio activo y evitando que la enzima hidrolice los antibióticos β-lactámicos.

Estos mecanismos permiten a this compound inhibir eficazmente una amplia gama de enzimas β-lactamasa, incluidas las de las clases A, B, C y D de Ambler .

Análisis Bioquímico

Biochemical Properties

Taniborbactam plays a crucial role in biochemical reactions by inhibiting β-lactamase enzymes. It interacts with a variety of enzymes, including Ambler class A, B, C, and D β-lactamases. The nature of these interactions varies: for serine-β-lactamases, this compound acts as a reversible covalent inhibitor with slow dissociation, while for metallo-β-lactamases, it behaves as a competitive inhibitor . These interactions are achieved by mimicking the transition state structure and exploiting interactions with highly conserved active-site residues .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In combination with cefepime, it restores the antibacterial activity against carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa. This combination leads to morphological changes in bacteria, such as elongation and formation of cellular voids, which are indicative of disrupted cell division and membrane integrity . This compound does not exhibit standalone antibacterial activity but enhances the efficacy of cefepime by neutralizing β-lactamase enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of β-lactamase enzymes. For serine-β-lactamases, it forms a reversible covalent bond, leading to prolonged active-site residence time. For metallo-β-lactamases, it acts as a competitive inhibitor with low inhibitor constant values . These binding interactions inhibit the hydrolysis of β-lactam antibiotics, thereby restoring their antibacterial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. It exhibits stability and maintains its inhibitory activity against β-lactamases for extended periods. Studies have shown that the combination of cefepime and this compound remains effective even after the removal of this compound from the growth medium, indicating long-lasting inhibition of β-lactamases . This stability is crucial for its potential clinical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a neutropenic murine urinary tract infection model, human-simulated plasma regimens of cefepime and this compound demonstrated substantial bacterial killing at various dosages . Higher doses of this compound were associated with increased efficacy, while toxic or adverse effects were not prominently observed at therapeutic doses .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with β-lactamase enzymes. It inhibits the hydrolysis of β-lactam antibiotics, thereby preventing their degradation and allowing them to exert their antibacterial effects . This inhibition is achieved through the formation of stable enzyme-inhibitor complexes that mimic the transition state of the hydrolysis reaction .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed effectively. It interacts with various transporters and binding proteins that facilitate its localization to the sites of β-lactamase activity . This targeted distribution enhances its efficacy in inhibiting β-lactamases and restoring the activity of β-lactam antibiotics .

Subcellular Localization

This compound’s subcellular localization is primarily within the bacterial periplasmic space, where β-lactamase enzymes are located . This localization is crucial for its inhibitory activity, as it allows this compound to effectively bind to and inhibit β-lactamases. The compound’s design ensures that it reaches the target enzymes and exerts its effects efficiently .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de taniborbactam implica la formación de un derivado de ácido bórico, que luego se cicla para formar la estructura de boronato cíclico. Las rutas sintéticas y las condiciones de reacción específicas son de propiedad exclusiva y la información detallada no está disponible públicamente. el enfoque general implica múltiples pasos de síntesis orgánica, incluida la protección y desprotección de grupos funcionales, reacciones de acoplamiento y ciclización .

Métodos de producción industrial: La producción industrial de this compound probablemente involucraría técnicas de síntesis orgánica a gran escala, incluido el uso de reactores automatizados y estrictas medidas de control de calidad para garantizar la pureza y la eficacia del producto final. El proceso de producción también debería cumplir con las normas reglamentarias para la fabricación farmacéutica .

Análisis De Reacciones Químicas

Tipos de reacciones: Taniborbactam principalmente se somete a reacciones de inhibición con enzimas β-lactamasa. Actúa como un inhibidor covalente reversible de las serina-β-lactamasas y un inhibidor competitivo de las metalo-β-lactamasas .

Reactivos y condiciones comunes: Las reacciones de inhibición generalmente ocurren bajo condiciones fisiológicas, con this compound uniéndose al sitio activo de las enzimas β-lactamasa. La presencia de cefepime mejora la actividad antibacteriana de this compound al evitar la hidrólisis del antibiótico β-lactámico .

Principales productos formados: El principal producto de la reacción de inhibición es el complejo enzima-inhibidor, que evita que la β-lactamasa hidrolice los antibióticos β-lactámicos, restaurando así su actividad antibacteriana .

Aplicaciones Científicas De Investigación

Taniborbactam tiene aplicaciones significativas en la investigación científica, particularmente en los campos de la microbiología, la bioquímica y la medicina. Su uso principal es en el desarrollo de nuevas terapias antibióticas para combatir las infecciones bacterianas multirresistentes. La investigación ha demostrado que this compound puede restaurar la actividad de cefepime contra Enterobacterales resistentes a los carbapenémicos y Pseudomonas aeruginosa, lo que lo convierte en una herramienta valiosa en la lucha contra la resistencia a los antibióticos .

Además de sus aplicaciones médicas, this compound también se utiliza en estudios bioquímicos para comprender los mecanismos de inhibición de la β-lactamasa y desarrollar nuevos inhibidores con espectros de actividad más amplios .

Comparación Con Compuestos Similares

Taniborbactam es único entre los inhibidores de β-lactamasa debido a su capacidad para inhibir tanto las serina- como las metalo-β-lactamasas. Compuestos similares incluyen:

Vaborbactam: Un inhibidor de boronato cíclico que es eficaz contra las serina-β-lactamasas pero no contra las metalo-β-lactamasas.

Avibactam: Un inhibidor de diazabiciclooctano que se dirige a las serina-β-lactamasas, incluidas las enzimas tipo KPC.

Relebactam: Otro inhibidor de diazabiciclooctano con un espectro de actividad similar al avibactam.

La actividad de amplio espectro de this compound y su capacidad para inhibir ambas clases de β-lactamasas lo convierten en un candidato prometedor para el tratamiento de infecciones bacterianas multirresistentes .

Propiedades

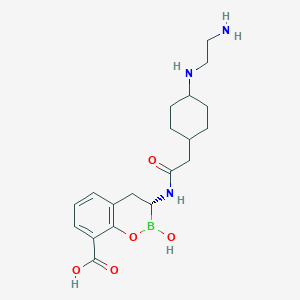

IUPAC Name |

(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BN3O5/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26)/t12?,14?,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZUWUXKQPRWAL-PXCJXSSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613267-49-4 | |

| Record name | Taniborbactam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613267494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TANIBORBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IGQ156Z07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R*,S*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B611077.png)

![2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole](/img/structure/B611079.png)

![N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride](/img/structure/B611080.png)